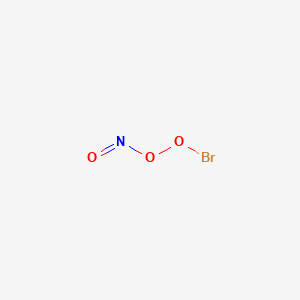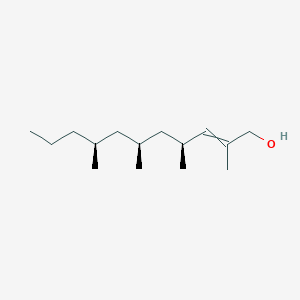![molecular formula C14H22Cl2N2 B14242128 N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627522-00-3](/img/structure/B14242128.png)
N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is a compound that belongs to the class of secondary amines It features a butan-2-yl group and a 2-(2,4-dichlorophenyl)ethyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of butan-2-amine with 2-(2,4-dichlorophenyl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Halogenating agents like chlorine (Cl~2~) and bromine (Br~2~) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce halogenated derivatives.
Applications De Recherche Scientifique
N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of butan-2-yl and 2-(2,4-dichlorophenyl)ethyl groups makes it particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
627522-00-3 |
|---|---|
Formule moléculaire |
C14H22Cl2N2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
N'-butan-2-yl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H22Cl2N2/c1-3-11(2)18-9-8-17-7-6-12-4-5-13(15)10-14(12)16/h4-5,10-11,17-18H,3,6-9H2,1-2H3 |
Clé InChI |
PDSZDUIEMXBCLC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCCNCCC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)




